synthesis of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
synthesis of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
An In-depth Technical Guide to the Synthesis of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, scientifically-grounded protocol for the , a coumarin derivative of significant interest in medicinal chemistry and drug development. Coumarins, a class of benzopyrone compounds, are prevalent in natural products and synthetic molecules, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide details a robust two-step synthetic pathway, commencing with the Pechmann condensation to construct the core coumarin scaffold, followed by a Williamson ether synthesis to introduce the oxyacetic acid moiety. The narrative emphasizes the mechanistic rationale behind procedural steps, ensuring both reproducibility and a deep understanding of the underlying chemical principles for researchers, scientists, and professionals in drug development.
Strategic Overview: Retrosynthetic Analysis
The synthesis of the target molecule is logically approached through a two-part strategy. The core heterocyclic structure, 6-chloro-7-hydroxy-4-methylcoumarin, is first assembled. Subsequently, the acetic acid side chain is appended to the 7-position via an ether linkage. This retrosynthetic approach simplifies the complex target into readily achievable steps involving well-established, high-yielding reactions.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of 6-chloro-7-hydroxy-4-methylcoumarin (Intermediate)
The foundational step is the creation of the substituted coumarin ring system using the Pechmann condensation. This classic method involves the acid-catalyzed reaction of a phenol with a β-ketoester.[5][6] The use of a strong acid catalyst, such as sulfuric acid, facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration to yield the coumarin core.[5][7]
Principle and Mechanism: The Pechmann Condensation
The reaction initiates with the formation of a β-hydroxy ester intermediate from the reaction between 4-chlororesorcinol and ethyl acetoacetate. The acidic environment promotes the cyclization of this intermediate, followed by a dehydration step to form the stable, aromatic benzopyrone ring system.[7] The meta-orientation of the hydroxyl groups in the resorcinol derivative is crucial for this cyclization to proceed efficiently.[5]
Caption: Key stages of the Pechmann condensation reaction.
Experimental Protocol: Synthesis of Intermediate
This protocol outlines a robust procedure for the synthesis of 6-chloro-7-hydroxy-4-methylcoumarin.
-
Reaction Setup : Place a 250 mL round-bottom flask in an ice-water bath on a magnetic stirrer.
-
Reagent Addition : Carefully add 75 mL of concentrated sulfuric acid (98%) to the flask and allow it to cool to below 10°C.
-
Substrate Introduction : While maintaining the low temperature and stirring, slowly add 14.45 g (0.1 mol) of 4-chlororesorcinol and 13.0 g (0.1 mol) of ethyl acetoacetate to the cold sulfuric acid. The addition should be portion-wise to control any exotherm.
-
Reaction Progression : After the addition is complete, remove the flask from the ice bath and allow it to slowly warm to room temperature. Continue stirring for 18-24 hours. The reaction mixture will typically darken in color.
-
Precipitation : Pour the reaction mixture slowly and carefully into a beaker containing 500 g of crushed ice with constant stirring. This will precipitate the crude product.
-
Isolation : Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification : Recrystallize the crude product from ethanol to obtain pure, crystalline 6-chloro-7-hydroxy-4-methylcoumarin.
-
Drying : Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.
Materials and Reagents: Part I
| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role |
| 4-Chlororesorcinol | C₆H₅ClO₂ | 144.55 | 14.45 g | Phenolic Substrate |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 13.0 g | β-Ketoester |
| Conc. Sulfuric Acid | H₂SO₄ | 98.08 | 75 mL | Catalyst/Solvent |
| Crushed Ice/Water | H₂O | 18.02 | ~500 g | Precipitation Medium |
| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization Solvent |
Part II: Synthesis of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (Target Molecule)
The second stage of the synthesis involves attaching the acetic acid moiety to the 7-hydroxy group of the coumarin intermediate. This is achieved via the Williamson ether synthesis, a reliable and versatile method for forming ethers.[8][9] The reaction proceeds through an SN2 mechanism, where the phenoxide ion of the coumarin acts as a nucleophile.[9][10]
Principle and Mechanism: Williamson Ether Synthesis
The synthesis begins with the deprotonation of the weakly acidic 7-hydroxyl group of the coumarin by a strong base (e.g., sodium hydroxide) to form a sodium phenoxide salt. This phenoxide is a potent nucleophile that subsequently attacks the electrophilic carbon of chloroacetic acid. This nucleophilic substitution reaction displaces the chloride ion, forming a new carbon-oxygen bond and yielding the sodium salt of the target carboxylic acid.[11][12] Final acidification protonates the carboxylate to give the desired product.
Caption: Key stages of the Williamson ether synthesis.
Experimental Protocol: Synthesis of Target Molecule
This protocol details the conversion of the coumarin intermediate to the final product.
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.6 g (0.05 mol) of 6-chloro-7-hydroxy-4-methylcoumarin in 100 mL of 10% aqueous sodium hydroxide.
-
Reagent Addition : To the resulting solution, add 5.2 g (0.055 mol) of chloroacetic acid.
-
Reflux : Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Cooling and Acidification : After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution by slowly adding 6M hydrochloric acid (HCl) until the pH is approximately 2. This will cause the product to precipitate.
-
Isolation : Collect the white precipitate by vacuum filtration and wash it with cold water.
-
Purification : Recrystallize the crude product from an ethanol-water mixture to obtain the pure [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid.
-
Drying : Dry the final product in a vacuum oven at 80°C.
Materials and Reagents: Part II
| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Role |
| 6-chloro-7-hydroxy-4-methylcoumarin | C₁₀H₇ClO₃ | 210.61 | 10.6 g | Starting Material |
| Sodium Hydroxide | NaOH | 40.00 | ~10 g | Base |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 5.2 g | Alkylating Agent |
| Hydrochloric Acid (6M) | HCl | 36.46 | As needed | Acidification |
| Ethanol/Water | - | - | As needed | Recrystallization Solvent |
Characterization and Data Analysis
The identity and purity of the synthesized intermediate and final product must be confirmed through rigorous analytical methods.
-
Melting Point (MP) : A sharp melting point range indicates high purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : To identify key functional groups. For the intermediate, expect characteristic peaks for O-H (hydroxyl) and C=O (lactone) stretching. For the final product, the O-H peak should broaden and shift (carboxylic acid), and an additional C=O (acid) peak will appear.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the precise molecular structure by analyzing the chemical environment of each proton and carbon atom. The appearance of a singlet corresponding to the -O-CH₂- protons in the final product is a key diagnostic signal.[13]
-
Mass Spectrometry (MS) : To determine the molecular weight and confirm the molecular formula.
Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation : All procedures should be performed in a well-ventilated fume hood.
-
Handling of Reagents :
-
Concentrated Sulfuric Acid : Highly corrosive and a strong dehydrating agent. Handle with extreme care, and always add acid to water, never the reverse.
-
Sodium Hydroxide : Caustic and can cause severe chemical burns.[11]
-
Chloroacetic Acid : Toxic and corrosive. Avoid skin contact and inhalation.[11]
-
Organic Solvents : Ethanol is flammable. Keep away from ignition sources.
-
Conclusion
This guide presents a detailed and reliable two-step synthesis for [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. The methodology leverages the efficiency of the Pechmann condensation for creating the coumarin core and the robustness of the Williamson ether synthesis for side-chain functionalization. By providing a clear rationale for each step and adhering to principles of scientific integrity, this document serves as a valuable resource for researchers engaged in the synthesis of novel coumarin derivatives for pharmaceutical and biomedical applications.[14]
References
- Mechanochemical organic synthesis for the 4-methylcoumarin molecules via the Pechmann condensation. (n.d.). AWS.
- Synthesis of 7 hydroxy-4-methyl coumarin. (n.d.). Slideshare.
- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023, October 20). RSC Publishing.
- Application Note: Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condensation. (n.d.). Benchchem.
- Exploring the Synthesis and Applications of Coumarin-4-Acetic Acid Derivatives. (n.d.).
- synthesis of coumarin derivatives via pechmann condensation and nitration reaction. (n.d.). Jetir.Org.
- Coumarin derivatives and their applications. (n.d.). ResearchGate.
- Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. (n.d.).
- Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications. (2025, August 26). Semantic Scholar.
- A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. (2022, October 9). Frontiers.
- Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. (n.d.).
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (n.d.). PMC.
- Synthesis, structure characterization and biological activity of new coumarin derivatives. (2020, January 12). The Pharma Innovation Journal.
- Overview of Coumarins and its Derivatives: Synthesis and Biological Activity. (2022, October 21). ResearchGate.
- Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2025, October 15).
- The Williamson Ether Synthesis. (n.d.).
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- Williamson Ether Synthesis. (n.d.).
- Williamson Ether Synthesis. (2018, August 29). YouTube.
- Williamson ether synthesis. (n.d.). Wikipedia.
- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016, August 12). SciSpace.
- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2025, August 7). ResearchGate.
- Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate. (n.d.). Benchchem.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF (7- HYDROXY-2-OXO-2H-CHROMEN-4-YL) ACETIC ACID HYDRAZIDE DERIVATIVES USED AS A POTENT BIO. (n.d.). Rasayan Journal of Chemistry.
- Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. (n.d.). Sathyabama.
- Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (n.d.). MDPI.
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. (n.d.). MDPI.
- Synthesis of (4-methyl-2-oxo-2H-chromen-7-yloxy)acetic acid hydrazide 1. (n.d.). ResearchGate.
- Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. (n.d.). PubMed.
- Synthesis of 7-Hydroxy-4-methyl Coumarin Under Microwave Irradiation. (2014, April 15). Asian Journal of Chemistry.
- 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate. (n.d.). PMC.
- 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one. (n.d.). NIH.
Sources
- 1. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]
- 4. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jetir.org [jetir.org]
- 7. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. scispace.com [scispace.com]
- 14. semanticscholar.org [semanticscholar.org]
